

An In-Depth Technical Guide to 4-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-5-bromonicotinic acid

Cat. No.: B1287460

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-Amino-5-bromonicotinic acid**. The information is compiled from various sources and is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

4-Amino-5-bromonicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building block in organic synthesis.^[1]

Physicochemical Data

A summary of the available and estimated physicochemical data for **4-Amino-5-bromonicotinic acid** is presented in the table below. It is important to note that some of these values are predicted or based on structurally related compounds due to a lack of experimentally determined data in the literature.

Property	Value	Source/Comment
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[2][3][4][5]
Molecular Weight	217.02 g/mol	[2][3][4][5]
IUPAC Name	4-amino-5-bromopyridine-3-carboxylic acid	[6]
CAS Number	52834-08-9	[2][3][4][5]
Appearance	Solid (predicted)	
Melting Point	No data available. Estimated to be >200 °C based on related compounds. (5-bromonicotinic acid: 178-182 °C; 4-aminopyridine-3-carboxylic acid: 253-255 °C)	[1]
Boiling Point	396.6 °C	[7]
Flash Point	193.7 °C	[7]
Solubility	No experimental data available. Likely soluble in DMSO and methanol.	[8]
pKa	No experimental data available. Predicted values would be influenced by the amino and carboxylic acid groups.	

Spectroscopic Data

While specific experimental spectra for **4-Amino-5-bromonicotinic acid** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from related compounds like 5-bromonicotinic acid.

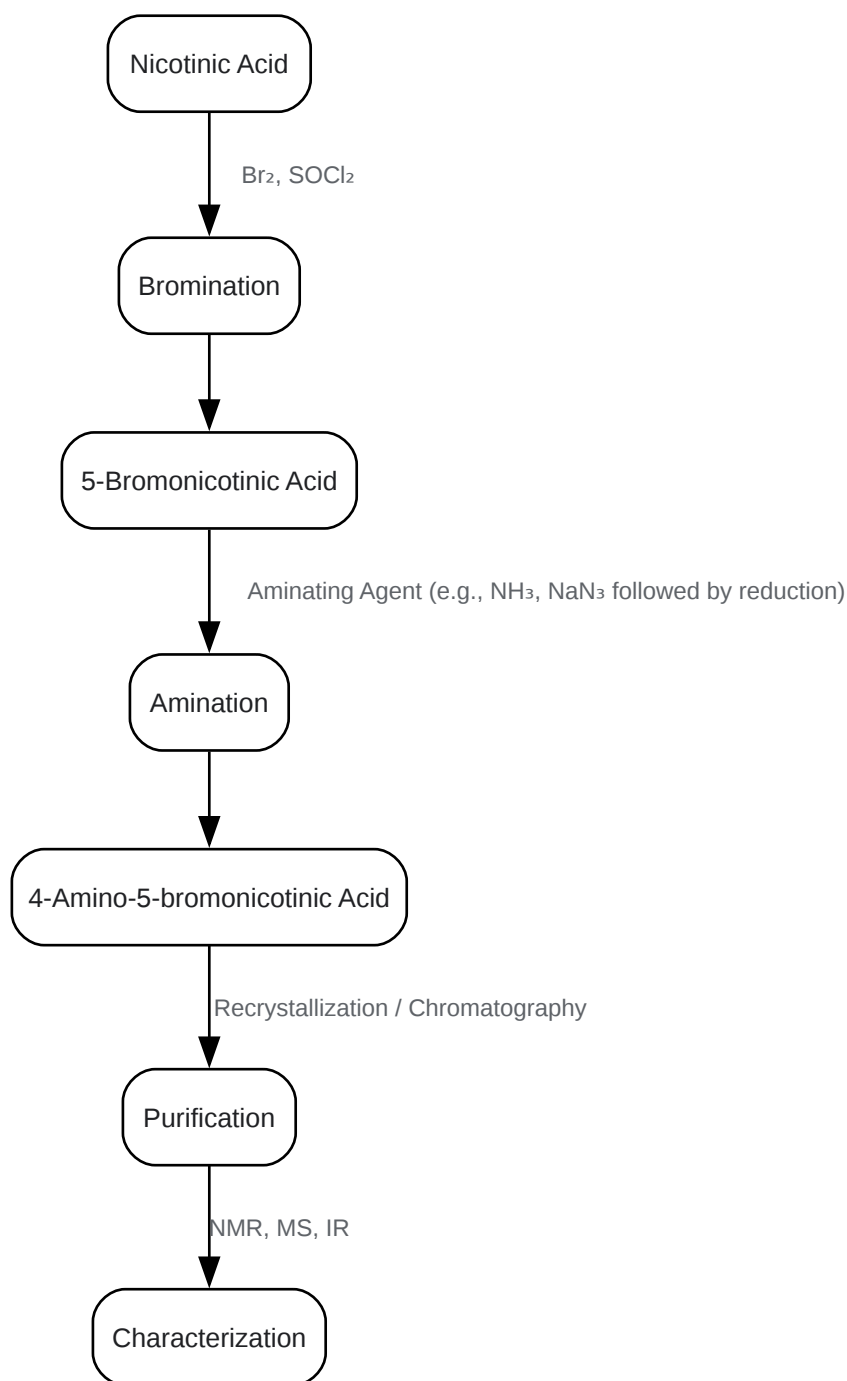
Technique	Expected Characteristics
^1H NMR	Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.
^{13}C NMR	Signals for the six carbon atoms of the pyridine ring, including the carboxyl carbon. The chemical shifts would be characteristic of a substituted pyridine system.
FT-IR	Characteristic peaks for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (217.02 g/mol), with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

The synthesis of **4-Amino-5-bromonicotinic acid** can be approached through several synthetic routes. A plausible and commonly employed strategy involves the amination of 5-bromonicotinic acid.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of **4-Amino-5-bromonicotinic acid** starting from nicotinic acid.



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Proposed synthesis workflow for **4-Amino-5-bromonicotinic acid**.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromonicotinic Acid from Nicotinic Acid

This protocol is based on a reported procedure for the synthesis of 5-bromonicotinic acid.[9]

- Materials: Nicotinic acid, thionyl chloride, bromine, iron powder (catalyst), 4N sodium hydroxide solution, ice water, ethanol.
- Procedure:
 - To a mixture of nicotinic acid (0.406 mol) and iron powder (1 g), add thionyl chloride (0.96 mol).
 - Heat the mixture to 70-80°C and add bromine (0.78 mol) dropwise over 2 hours.
 - Reflux the reaction mixture for 6-14 hours.
 - After cooling, carefully hydrolyze the reaction mixture with water.
 - Adjust the pH to 2.5-3.0 with 4N sodium hydroxide solution to precipitate the product.
 - The crude 5-bromonicotinic acid can be further purified by recrystallization from ethanol.

Protocol 2: Proposed Amination of 5-Bromonicotinic Acid

This is a proposed protocol based on general methods for the amination of aryl halides.

Optimization of reaction conditions would be necessary.

- Materials: 5-Bromonicotinic acid, sodium azide, copper(I) iodide, N,N'-dimethylethylenediamine, sodium ascorbate, sodium hydroxide, dimethyl sulfoxide (DMSO), hydrochloric acid.
- Procedure:
 - In a reaction vessel, dissolve 5-bromonicotinic acid (1 eq.) in DMSO.
 - Add sodium hydroxide (2 eq.) and stir until dissolved.
 - Add sodium azide (1.5 eq.), copper(I) iodide (0.1 eq.), and N,N'-dimethylethylenediamine (0.2 eq.).

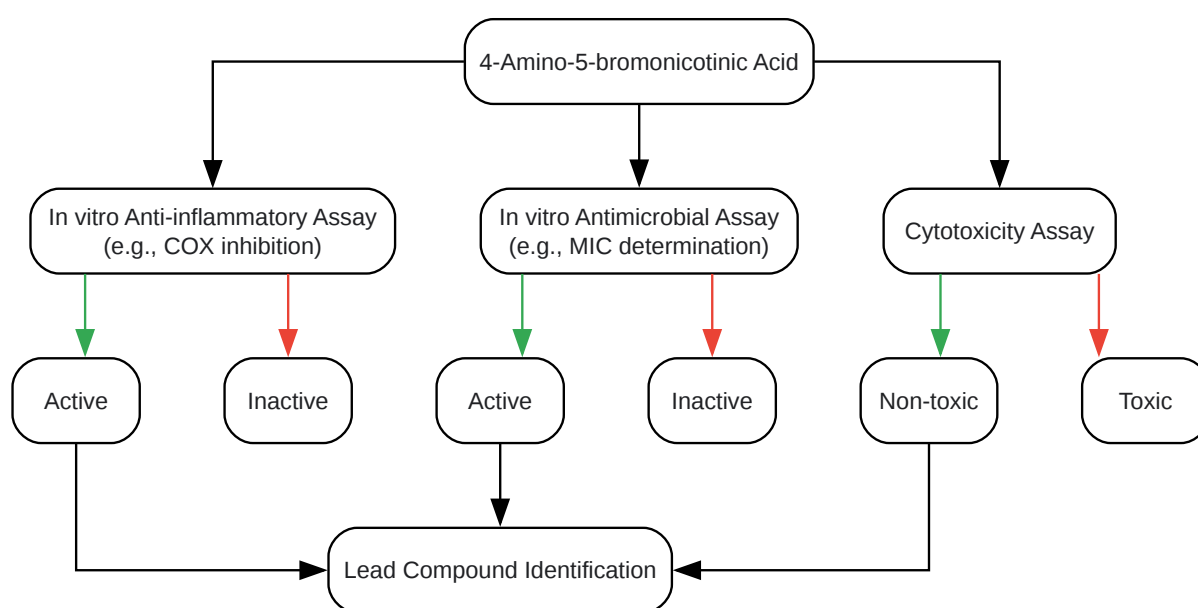
- Heat the reaction mixture at a specified temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture and pour it into water.
- Acidify the solution with hydrochloric acid to precipitate the product.
- The crude **4-Amino-5-bromonicotinic acid** can be collected by filtration and purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

The biological activity of **4-Amino-5-bromonicotinic acid** is not well-documented in publicly available literature. However, its structural similarity to other biologically active nicotinic acid derivatives suggests potential as an anti-inflammatory or antimicrobial agent.^{[1][7][10]} Derivatives of nicotinic acid have been explored as inhibitors of various enzymes, including cyclooxygenases (COX).^[3]

Proposed Biological Screening Workflow

The following diagram outlines a general workflow for the initial biological screening of **4-Amino-5-bromonicotinic acid**.



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Proposed workflow for biological screening.

Experimental Protocols for Biological Evaluation

Protocol 3: General In Vitro Anti-inflammatory Assay (COX Inhibition)

This is a generalized protocol and would require optimization for the specific enzyme and assay format.

- Materials: **4-Amino-5-bromonicotinic acid**, COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, detection reagents (e.g., for prostaglandin E2 quantification).
- Procedure:
 - Prepare a stock solution of **4-Amino-5-bromonicotinic acid** in a suitable solvent (e.g., DMSO).
 - In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound.
 - Pre-incubate the mixture for a defined period.
 - Initiate the reaction by adding the substrate, arachidonic acid.
 - Incubate for a specific time at a controlled temperature.
 - Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 4: General In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This is a generalized protocol for determining the MIC of a compound against a specific microorganism.

- Materials: **4-Amino-5-bromonicotinic acid**, bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microplate.
- Procedure:
 - Prepare a stock solution of **4-Amino-5-bromonicotinic acid** in a suitable solvent.
 - Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
 - Inoculate each well with a standardized suspension of the microorganism.
 - Include positive (microorganism in medium) and negative (medium only) controls.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Safety Information

The safety profile of **4-Amino-5-bromonicotinic acid** is not extensively studied. The available safety data sheet for the related compound, 5-bromonicotinic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.^[11] Standard laboratory safety precautions should be taken when handling **4-Amino-5-bromonicotinic acid**, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

4-Amino-5-bromonicotinic acid is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data on its properties and biological activities are limited, this guide provides a summary of the available information and proposes logical experimental approaches for its synthesis and evaluation. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential as a lead structure in drug discovery programs.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Amino-5-bromonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287460#4-amino-5-bromonicotinic-acid-chemical-properties]

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